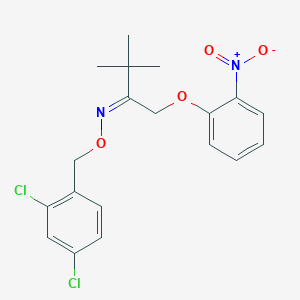

3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime

Description

The compound 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is a structurally complex oxime derivative featuring a dimethyl-substituted butanone backbone, a 2-nitrophenoxy group, and a 2,4-dichlorobenzyl oxime moiety. Its synthesis likely involves the reaction of a ketone precursor with hydroxylamine derivatives, followed by functionalization with the nitrophenoxy and dichlorobenzyl groups.

Properties

IUPAC Name |

(Z)-N-[(2,4-dichlorophenyl)methoxy]-3,3-dimethyl-1-(2-nitrophenoxy)butan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O4/c1-19(2,3)18(12-26-17-7-5-4-6-16(17)23(24)25)22-27-11-13-8-9-14(20)10-15(13)21/h4-10H,11-12H2,1-3H3/b22-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODCKOZFBJZDHC-RELWKKBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=NOCC1=C(C=C(C=C1)Cl)Cl)COC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=N/OCC1=C(C=C(C=C1)Cl)Cl)/COC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Etherification: The reaction of 2-nitrophenol with 3,3-dimethyl-2-butanone under basic conditions to form 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone.

Oximation: The final step involves the reaction of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone with O-(2,4-dichlorobenzyl)hydroxylamine to form the desired oxime compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The oxime group can be reduced to an amine.

Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various substituted phenoxy derivatives.

Scientific Research Applications

3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The nitrophenoxy and oxime groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized into pesticidal and antifungal agents, with key differences in substituents influencing activity and applications:

Key Findings

Antifungal Activity: Oxiconazole Nitrate demonstrates the importance of the dichlorobenzyl-oxime group in binding fungal cytochrome P450 enzymes, disrupting ergosterol synthesis .

Pesticidal Activity: Thiofanox and Butocarboxim rely on carbamate/thiocarbamate groups for acetylcholinesterase inhibition.

The 2-nitrophenoxy group distinguishes it from analogs like ’s compound, which features dual dichlorobenzyl groups. This substitution may alter binding affinity or metabolic stability .

Synthetic Considerations: Synthesis of such oximes typically involves ketone-hydroxylamine condensation. The nitrophenoxy and dichlorobenzyl groups may require protective strategies to avoid side reactions, as seen in ’s synthesis of N,O-bidentate directing groups .

Contradictions and Gaps

- Environmental Impact : The dimethyl and nitro groups may slow degradation compared to simpler oximes, raising concerns about bioaccumulation—a factor absent in current data .

Biological Activity

3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime (CAS Number: 478043-09-3) is a synthetic organic compound with potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 411.28 g/mol. Its structure includes a butanone backbone modified with a nitrophenoxy group and a dichlorobenzyl oxime moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.28 g/mol |

| CAS Number | 478043-09-3 |

| Purity | >90% |

Antimicrobial Activity

Research indicates that compounds similar to 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone have exhibited significant antimicrobial properties. A study evaluated various derivatives against bacterial strains and found that modifications in the structure can enhance activity against Gram-positive and Gram-negative bacteria. The compound's nitrophenoxy group is thought to contribute to its antibacterial efficacy by disrupting bacterial cell membranes.

Antioxidant Properties

Antioxidant activity has been observed in related compounds, suggesting that 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone may also possess this property. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in malignant cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential as an antitumor agent.

Case Studies

- Antibacterial Efficacy : A study on the antibacterial activity of nitrophenol derivatives demonstrated that compounds with similar structures to 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone showed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating infections caused by these pathogens.

- Antioxidant Evaluation : In vitro assays measuring DPPH radical scavenging activity revealed that derivatives of the compound exhibited significant antioxidant capabilities. This suggests a possible protective effect against oxidative damage in biological systems.

- Cytotoxic Studies : Research involving human cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis at certain concentrations, making it a candidate for further development as an anticancer drug.

The proposed mechanisms underlying the biological activities of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone include:

- Membrane Disruption : The nitrophenoxy group may interact with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been suggested as a mechanism for its cytotoxic effects on cancer cells.

- Free Radical Scavenging : The structural features of the compound may facilitate electron donation, allowing it to neutralize free radicals effectively.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 for vapor protection) and full-body chemical suits to mitigate exposure risks. Ensure fume hoods and local exhaust ventilation are operational during synthesis or handling. Acute toxicity data are limited, so prioritize minimizing skin/eye contact .

Q. How can researchers experimentally determine missing physical properties (e.g., melting point, solubility)?

- Methodological Answer : Use differential scanning calorimetry (DSC) for melting point analysis and high-performance liquid chromatography (HPLC) with aqueous/organic phase partitioning to measure solubility. Predicted properties (density: 1.32 g/cm³, boiling point: ~582°C) from computational models (e.g., EPI Suite) can guide experimental validation .

Q. What synthetic routes are documented for this oxime derivative?

- Methodological Answer : Multi-step pathways often involve nucleophilic substitution (e.g., nitrophenoxy group introduction) followed by oxime formation. For example, react 3,3-dimethyl-2-butanone with 2-nitrophenol under basic conditions (K₂CO₃), then treat with 2,4-dichlorobenzyl hydroxylamine hydrochloride. Monitor reaction progress via TLC and optimize pH (7–9) to avoid side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Use design of experiments (DoE) to test variables:

- Temperature : 60–80°C for nitro-group stability.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve oxime formation kinetics.

Validate purity via HPLC-MS and compare yields across conditions .

Q. How to resolve contradictions in spectral data during structural characterization?

- Methodological Answer : For NMR discrepancies (e.g., unexpected peaks in aromatic regions):

- Perform 2D NMR (HSQC, HMBC) to confirm connectivity.

- Compare experimental IR stretches (e.g., C=N at ~1,650 cm⁻¹) with computational predictions (DFT/B3LYP).

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What computational tools predict this compound’s reactivity or binding affinity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.